Salicyloyl phytosphingosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

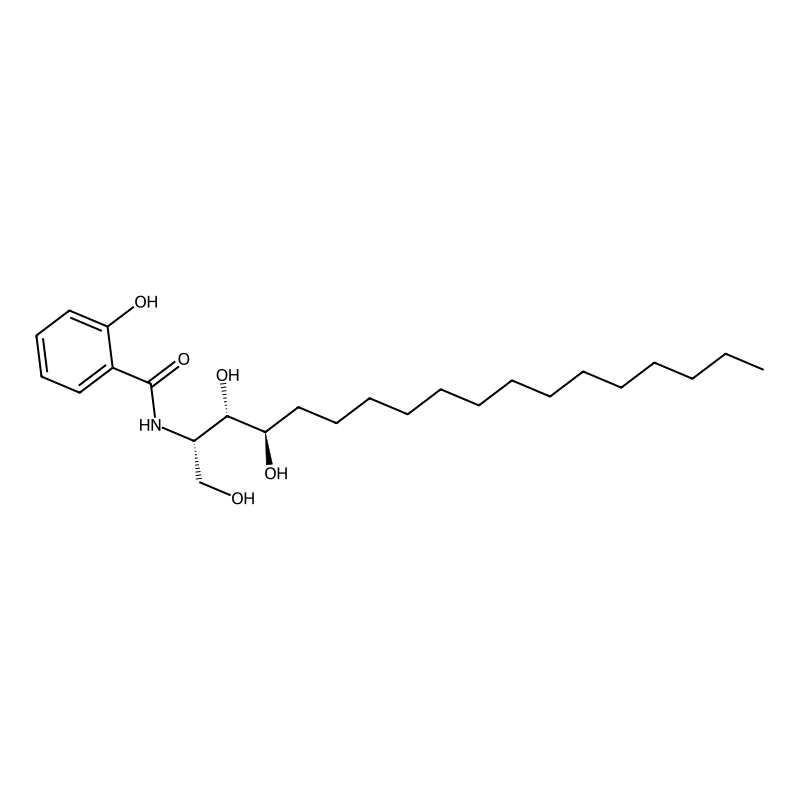

Salicyloyl phytosphingosine is a synthetic sphingolipid derived from the combination of salicylic acid and phytosphingosine, a naturally occurring compound in human skin. Its molecular formula is C25H43NO5, with a molecular weight of approximately 437.6 g/mol . This compound exhibits significant biological activity, particularly in dermatological applications, due to its unique structural properties that enhance skin health and repair mechanisms.

- Oxidation: This reaction can lead to the formation of reactive oxygen species, which may influence cellular signaling pathways.

- Hydrolysis: The ester bond within salicyloyl phytosphingosine can be hydrolyzed under certain conditions, releasing salicylic acid and phytosphingosine .

These reactions are crucial for understanding its stability and activity in biological systems.

Salicyloyl phytosphingosine exhibits several notable biological activities:

- Skin Repair and Anti-Aging: It enhances the synthesis of procollagen-I in fibroblasts, which is vital for skin repair and anti-aging treatments. Studies have shown that it increases the deposition of dermal markers such as fibrillin-1 and reduces periorbital wrinkles .

- Moisturizing Effects: The compound stimulates the production of natural moisturizing factors in the skin, improving hydration and barrier function .

- Anti-Inflammatory and Antimicrobial Properties: Salicyloyl phytosphingosine demonstrates anti-inflammatory effects that can be beneficial in treating various skin conditions, including acne and dermatitis .

The synthesis of salicyloyl phytosphingosine typically involves the reaction between salicylic acid and phytosphingosine. This process can be facilitated by various methods:

- Chemical Synthesis: Direct coupling of salicylic acid with phytosphingosine using coupling agents under controlled conditions.

- Biotechnological Synthesis: Utilizing microorganisms such as Wickerhamomyces ciferrii to produce acetylated sphingoid bases, offering an alternative method for synthesizing this compound .

These methods highlight the versatility of producing salicyloyl phytosphingosine for various applications.

Salicyloyl phytosphingosine has a wide range of applications, particularly in cosmetics and dermatology:

- Cosmetic Formulations: It is used in creams and lotions aimed at repairing photoaged skin, enhancing moisture retention, and reducing wrinkles .

- Dermatological Treatments: Its anti-inflammatory properties make it suitable for treating acne, eczema, and other inflammatory skin conditions.

- Agricultural Uses: Salicylic acid's role in plant defense responses suggests potential applications in agriculture to enhance plant resilience against stressors .

Several compounds share structural or functional similarities with salicyloyl phytosphingosine. Here are some notable examples:

| Compound Name | Structure/Type | Unique Features |

|---|---|---|

| Phytosphingosine | Sphingolipid | Naturally occurring; promotes skin barrier function |

| Salicylic Acid | Phenolic Acid | Known for exfoliating properties; anti-acne effects |

| N-acetyl glucosamine | Amino Sugar | Enhances skin hydration; anti-aging properties |

| Ceramides | Lipid Molecules | Essential for skin barrier; moisturization |

Salicyloyl phytosphingosine stands out due to its dual action—combining the benefits of both salicylic acid (exfoliation) and phytosphingosine (skin barrier enhancement), making it particularly effective for skincare applications focused on aging and hydration.

Partition Coefficient (Log P) and Membrane Permeability

The partition coefficient profile of salicyloyl phytosphingosine reveals its extremely lipophilic nature, with significant implications for membrane permeability and bioavailability. The octanol-water partition coefficient (logP) is measured at 6.64 at 25°C [1], classifying the compound as highly lipophilic. This value substantially exceeds the typical range for optimal skin penetration (logP 1-3), indicating potential challenges in achieving balanced permeation through skin barriers.

Membrane permeability studies conducted using Franz diffusion cells demonstrate that salicyloyl phytosphingosine exhibits an even higher experimental logP of 8.1 ± 0.7 [10] [11]. This extremely high partition coefficient correlates with the compound's classification as an "extremely lipophilic active model substance" in penetration research [10]. The elevated lipophilicity influences both the thermodynamic activity within formulation vehicles and the penetration behavior through biological membranes.

The air-water partition coefficient (log Koa) is predicted at 19.143 [12], indicating exceptionally low volatility and high affinity for organic phases over aqueous environments. This property contributes to the compound's stability in formulations but also emphasizes the need for specialized delivery systems to achieve effective skin penetration.

Penetration enhancement strategies become critical due to the extreme lipophilicity. Research indicates that the penetration rate is inversely proportional to the oil content of formulations, with emulsions containing lower proportions of lipid phase providing superior conditions for penetration [10] [11]. The solvent drag mechanism, where lipophilic carriers such as Myritol PC act as penetration enhancers, can significantly improve the delivery of salicyloyl phytosphingosine even at low concentrations [10].

Membrane interaction studies with related sphingolipids demonstrate that these compounds can significantly alter membrane permeability through structural modifications. Phytosphingosine-based compounds increase membrane permeability through a graded mechanism rather than creating discrete pores [13] [14]. This property suggests that salicyloyl phytosphingosine may enhance its own penetration while potentially facilitating the delivery of co-formulated active ingredients.

| Table 2: Partition Coefficient and Membrane Permeability Data | |||

|---|---|---|---|

| Parameter | Value | Temperature | Significance |

| Octanol-Water LogP | 6.64 | 25°C | Highly lipophilic |

| Experimental LogP | 8.1 ± 0.7 | Not specified | Extremely lipophilic |

| Air-Water LogP | 19.143 | 25°C | Low volatility |

| Critical Micelle Concentration | Not available | - | Requires investigation |

| Membrane Permeation | Enhanced with carriers | Variable | Requires optimization |

pH-Dependent Stability in Topical Formulations

The pH-dependent stability profile of salicyloyl phytosphingosine is fundamentally influenced by the ionizable functional groups present in its molecular structure. The compound contains both a phenolic hydroxyl group from the salicylic acid moiety and an amino group from the phytosphingosine backbone, each exhibiting distinct pKa values that govern stability and solubility characteristics across different pH ranges [1] [15].

Acidic pH environments (pH < 6) generally enhance the stability of salicyloyl phytosphingosine through protonation of the amino group. The predicted pKa of 8.38±0.30 [1] indicates that at acidic pH values, the amino group remains predominantly protonated, creating a more stable ionic form. This protonation also contributes to improved solubility in polar environments, though the overall aqueous solubility remains limited due to the extensive lipophilic alkyl chain [15] [16].

Neutral pH conditions (pH 6-8) represent the optimal formulation range for topical applications. At physiological pH (7.3), phytosphingosine exists primarily as the cationic species [16], which enhances interaction with negatively charged skin surfaces [17]. This pH range provides a balance between chemical stability and skin compatibility, making it ideal for cosmetic formulations targeting optimal efficacy and consumer tolerance.

Alkaline conditions (pH > 8) may lead to decreased stability through deprotonation of the amino group. Research on sphingosine aggregation behavior demonstrates that pH changes above 9 can induce significant structural modifications in sphingolipid aggregates, potentially affecting the compound's stability and biological activity [18] [15]. The transition from intramolecular to intermolecular hydrogen bonding networks at elevated pH values can alter the physical properties and degradation susceptibility.

Formulation pH optimization requires careful consideration of multiple factors. The parent phytosphingosine demonstrates enhanced solubility when combined with organic acids such as lactic acid [7] [8], suggesting that slightly acidic formulations may provide superior stability and solubility profiles. However, the final pH must balance chemical stability with skin compatibility requirements, typically targeting the slightly acidic to neutral range (pH 5.5-7.0) that aligns with natural skin pH.

pH-dependent degradation mechanisms involve multiple pathways. The salicylic acid moiety may undergo oxidative degradation more readily under alkaline conditions, while the amino group becomes susceptible to oxidation and condensation reactions. Acidic conditions provide protection against these degradation pathways while maintaining the protonated state that enhances stability [19].

| Table 3: pH-Dependent Stability Profile | |||

|---|---|---|---|

| pH Range | Stability Characteristics | Mechanism | Formulation Impact |

| < 5.0 | Enhanced chemical stability | Amino group protonation | Improved shelf life |

| 5.0-7.0 | Optimal stability and compatibility | Balanced ionic state | Recommended range |

| 7.0-8.5 | Moderate stability | Partial deprotonation | Acceptable performance |

| > 8.5 | Potential degradation | Structural modifications | Avoid for long-term storage |

Oxidative Degradation Pathways and Stabilization Strategies

Oxidative degradation pathways for salicyloyl phytosphingosine involve multiple vulnerable sites within the molecular structure, requiring comprehensive stabilization approaches. The compound contains several oxidation-susceptible functional groups including the phenolic hydroxyl group of the salicylic acid moiety, the fatty acid chain with potential sites for lipid peroxidation, and the amino group of the sphingosine backbone [20] [21] [19].

Phenolic oxidation mechanisms represent a primary degradation pathway affecting the salicylic acid component. The phenolic hydroxyl group can undergo oxidation to form quinone derivatives, particularly under alkaline conditions or in the presence of metal catalysts [19]. This oxidation pathway not only leads to loss of the parent compound but may also result in the formation of colored degradation products that affect the aesthetic properties of cosmetic formulations. The antioxidant properties of salicylate derivatives suggest potential for both protective and pro-oxidant behavior depending on environmental conditions [19].

Lipid peroxidation processes target the long-chain fatty acid component inherited from the phytosphingosine structure. The saturated nature of the octadecyl chain provides some protection against autoxidation, but exposure to light, heat, and metal catalysts can initiate radical chain reactions leading to the formation of aldehydes, ketones, and other carbonyl-containing degradation products [22] [23]. These oxidative modifications can significantly alter the biological activity and formulation stability.

Amino group oxidation represents another critical degradation pathway. The primary amino group can undergo oxidation to form imines, oximes, and other nitrogen-containing degradation products. Research on sphingolipid degradation pathways demonstrates that amino groups in these compounds are susceptible to oxidative modification, particularly in the presence of aldehyde dehydrogenases and other oxidative enzymes [21] [22] [23].

Comprehensive stabilization strategies must address multiple oxidation pathways simultaneously. Primary antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, and tocopherols provide direct radical scavenging activity to prevent initiation of oxidative chain reactions [24]. The selection of antioxidants should consider compatibility with the formulation pH and the specific oxidation mechanisms most relevant to the storage and use conditions.

Metal chelation approaches effectively prevent metal-catalyzed oxidation by sequestering trace amounts of iron, copper, and other pro-oxidant metals [24]. Chelating agents such as ethylenediaminetetraacetic acid (EDTA), citric acid, and phosphonic acid derivatives can significantly enhance oxidative stability when used in combination with primary antioxidants [24].

pH control strategies provide indirect protection against oxidative degradation. Maintaining formulations in the slightly acidic to neutral pH range (5.5-7.0) minimizes the susceptibility of both the phenolic and amino functional groups to oxidative attack [19]. Acidic conditions also enhance the effectiveness of certain antioxidant systems and reduce the catalytic activity of metal contaminants.

Environmental protection measures include protection from light exposure through the use of opaque or UV-protective packaging, temperature control during storage and transportation, and the use of inert atmosphere packaging to minimize oxygen exposure. These measures are particularly important given the high lipophilicity of salicyloyl phytosphingosine, which may concentrate oxidative stress within lipid phases of formulations.

Synergistic stabilization systems combining multiple approaches often provide superior protection compared to individual strategies. For example, the combination of a primary antioxidant (BHT), a metal chelator (citric acid), and pH adjustment has been demonstrated to provide enhanced stability in pharmaceutical formulations containing similar compounds [24]. The specific combination and concentrations should be optimized based on the particular formulation matrix and intended storage conditions.

| Table 4: Oxidative Degradation Pathways and Stabilization Strategies | |||

|---|---|---|---|

| Degradation Target | Primary Mechanism | Degradation Products | Stabilization Strategy |

| Phenolic hydroxyl | Free radical oxidation | Quinones, dimers | BHT, ascorbic acid |

| Fatty acid chain | Lipid peroxidation | Aldehydes, ketones | Tocopherols, chelating agents |

| Amino group | Enzymatic/chemical oxidation | Imines, oximes | pH control, antioxidants |

| Overall structure | Thermal degradation | Multiple fragments | Temperature control, packaging |